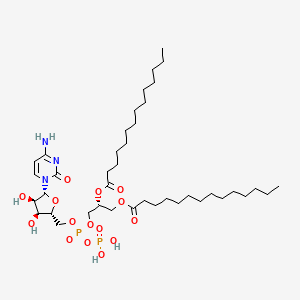
1,2-Dimyristoyl-sn-glycerol-3-(5'-diphosphocytidine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimyristoyl-sn-glycerol-3-(5’-diphosphocytidine) is a synthetic phospholipid compound. It is composed of two myristoyl (tetradecanoyl) fatty acid chains esterified to the first and second hydroxyl groups of glycerol, with a cytidine diphosphate group attached to the third hydroxyl group. This compound is often used in the study of lipid monolayers and bilayers, and it plays a crucial role in various biological and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimyristoyl-sn-glycerol-3-(5’-diphosphocytidine) typically involves the esterification of glycerol with myristic acid, followed by the attachment of the cytidine diphosphate group. The reaction conditions often include the use of catalysts such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and 4-dimethylaminopyridine in a solvent like N,N-dimethylformamide. The reaction mixture is stirred at room temperature for several hours, and the progress is monitored using thin-layer chromatography. After the reaction is complete, the product is extracted using ethyl acetate and water, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of 1,2-Dimyristoyl-sn-glycerol-3-(5’-diphosphocytidine) involves large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,2-Dimyristoyl-sn-glycerol-3-(5’-diphosphocytidine) can undergo various chemical reactions, including:
Oxidation: The fatty acid chains can be oxidized under specific conditions, leading to the formation of peroxides and other oxidation products.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The cytidine diphosphate group can be substituted with other nucleotides or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lipid peroxides, while reduction can yield different glycerol derivatives.
科学研究应用
1,2-Dimyristoyl-sn-glycerol-3-(5’-diphosphocytidine) has a wide range of scientific research applications, including:
Chemistry: Used in the study of lipid monolayers and bilayers, and as a model compound for understanding lipid behavior.
Biology: Plays a role in the study of cell membranes and lipid-protein interactions.
Medicine: Used in drug delivery systems, particularly in the formulation of liposomes for targeted drug delivery.
Industry: Employed in the production of emulsifiers and stabilizers for various industrial applications
作用机制
The mechanism of action of 1,2-Dimyristoyl-sn-glycerol-3-(5’-diphosphocytidine) involves its integration into lipid bilayers, where it can influence membrane fluidity and permeability. The cytidine diphosphate group can interact with specific receptors or enzymes, modulating cellular signaling pathways. Additionally, the compound can facilitate the transport of nanoparticles across biological membranes, enhancing drug delivery and therapeutic efficacy .
相似化合物的比较
Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: A similar phospholipid used in the study of lipid bilayers and liposome formulation.
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine: Another phospholipid with applications in lipid research and drug delivery.
Uniqueness
1,2-Dimyristoyl-sn-glycerol-3-(5’-diphosphocytidine) is unique due to its cytidine diphosphate group, which provides additional functionality and interaction capabilities compared to other phospholipids. This makes it particularly useful in studies involving nucleotide-lipid interactions and targeted drug delivery systems.
属性
分子式 |
C40H73N3O15P2 |
|---|---|
分子量 |
898.0 g/mol |
IUPAC 名称 |
[(2R)-3-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C40H73N3O15P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-35(44)53-29-32(56-36(45)26-24-22-20-18-16-14-12-10-8-6-4-2)30-54-60(52,58-59(49,50)51)55-31-33-37(46)38(47)39(57-33)43-28-27-34(41)42-40(43)48/h27-28,32-33,37-39,46-47H,3-26,29-31H2,1-2H3,(H2,41,42,48)(H2,49,50,51)/t32-,33-,37-,38-,39-,60?/m1/s1 |
InChI 键 |
PTHLMAFYIRUMAX-GIFPHPBQSA-N |
手性 SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)OP(=O)(O)O)OC(=O)CCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OP(=O)(O)O)OC(=O)CCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















